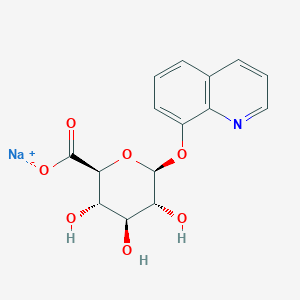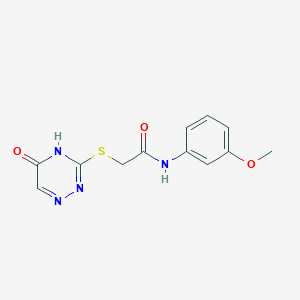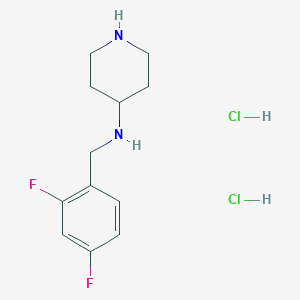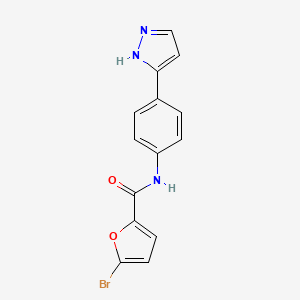
N-(4-(1H-pyrazol-3-yl)phenyl)-5-bromofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(1H-pyrazol-3-yl)phenyl)-5-bromofuran-2-carboxamide” is a complex organic molecule that contains a pyrazole ring, a phenyl ring, and a furan ring. Pyrazoles are a class of compounds that have a five-membered ring with two nitrogen atoms . They are known to exhibit a range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a furan ring. The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazoles, which are part of the compound, are known to react with various substances. For example, they can react with potassium borohydride to form a class of ligands known as scorpionates .Aplicaciones Científicas De Investigación
Antifungal Activity
Research has demonstrated the synthesis and evaluation of pyrazole derivatives, showcasing their antifungal capabilities. These compounds, through an in vitro mycelia growth inhibition assay, have shown moderate to excellent activities against several phytopathogenic fungi. The structure-activity relationships developed from these studies provide insights into the chemical modifications that enhance antifungal efficacy (Du et al., 2015).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications. These compounds have undergone screenings for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting their relevance in the development of new anticancer therapies (Rahmouni et al., 2016).
Synthetic Chemistry and Biological Evaluation
The synthesis of pyrazole derivatives extends to exploring their utility in heterocyclic synthesis, leading to the development of polyfunctionalized heterocyclic compounds with pharmacological interest. Such synthetic methodologies contribute to the broader field of drug discovery, enabling the creation of molecules with tailored biological activities (El‐Mekabaty, 2014).
Antibacterial Evaluation
Some pyrazole derivatives have been synthesized and assessed for their antibacterial efficacy, offering a promising avenue for the development of new antimicrobial agents. These studies focus on the structural determinants necessary for achieving potent antibacterial activity, guiding future antibiotic drug development efforts (Pitucha et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a 1h-pyrazol-3-yl group, have been found to interact with various biological targets .
Mode of Action
It is known that compounds with a 1h-pyrazol-3-yl group can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Compounds with similar structures have been found to exhibit various pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exert various biological effects .
Action Environment
It is known that environmental factors can significantly influence the action of various compounds .
Propiedades
IUPAC Name |
5-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-13-6-5-12(20-13)14(19)17-10-3-1-9(2-4-10)11-7-8-16-18-11/h1-8H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWTXOBHILDUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2864461.png)
![(3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2864462.png)
![7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2864465.png)
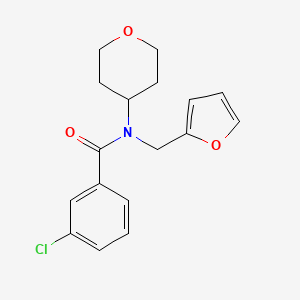
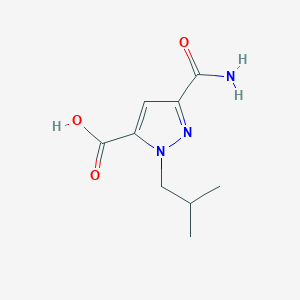
![1-Nitro-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B2864470.png)
![4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2864471.png)
